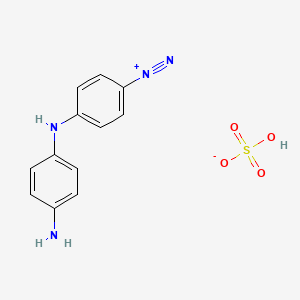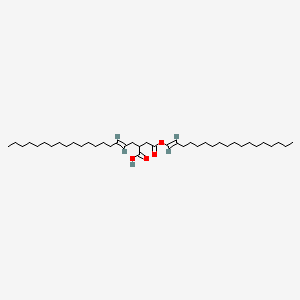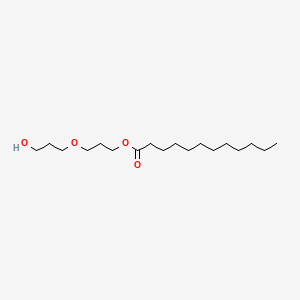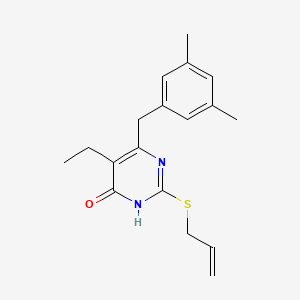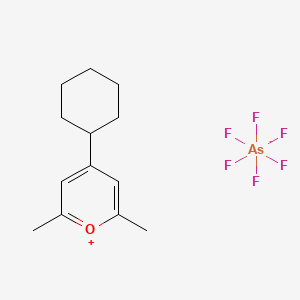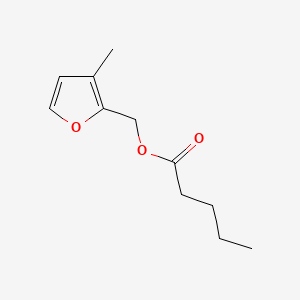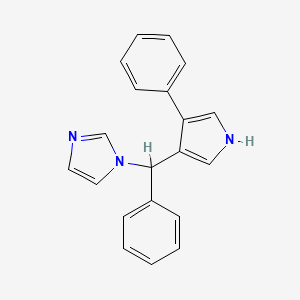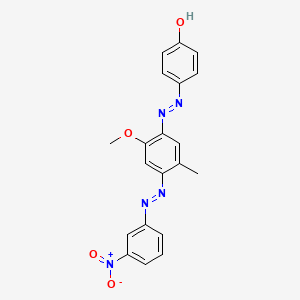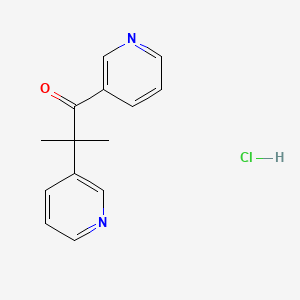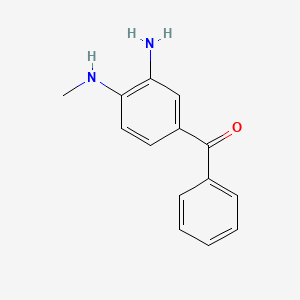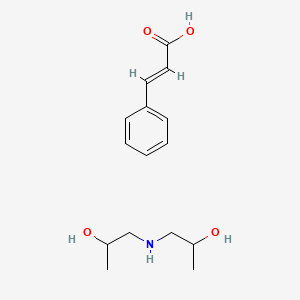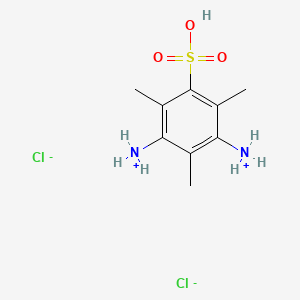
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride is an organic compound with the chemical formula C9H16Cl2N2O3S. It is known for its unique structure, which includes three methyl groups, a sulfonic acid group, and two ammonium groups attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride typically involves the sulfonation of 2,4,6-trimethyl-m-phenylenediamine. The reaction is carried out in the presence of chlorosulfonic acid, which introduces the sulfonic acid group into the benzene ring. The resulting product is then treated with hydrochloric acid to form the dichloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ammonium groups to amines.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, while the ammonium groups can participate in hydrogen bonding and electrostatic interactions. These interactions can alter the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-m-phenylenediamine: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2,4,6-Trimethyl-5-sulpho-m-phenylenediamine: Similar structure but without the dichloride salt form.
Uniqueness
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride is unique due to the presence of both sulfonic acid and ammonium groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
79817-73-5 |
|---|---|
Molecular Formula |
C9H16Cl2N2O3S |
Molecular Weight |
303.21 g/mol |
IUPAC Name |
(3-azaniumyl-2,4,6-trimethyl-5-sulfophenyl)azanium;dichloride |
InChI |
InChI=1S/C9H14N2O3S.2ClH/c1-4-7(10)5(2)9(15(12,13)14)6(3)8(4)11;;/h10-11H2,1-3H3,(H,12,13,14);2*1H |
InChI Key |
HVXNOYUVHPAEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[NH3+])C)S(=O)(=O)O)C)[NH3+].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


